Vegfr-IN-3
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Overview
Description
Vegfr-IN-3 is a small molecule inhibitor that targets vascular endothelial growth factor receptor-3 (VEGFR-3). This receptor is primarily involved in lymphangiogenesis, the formation of lymphatic vessels, and plays a crucial role in tumor metastasis and various pathological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-IN-3 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Large reactors are used to carry out the reactions in batches.
Continuous flow synthesis: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Vegfr-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
Vegfr-IN-3 has a wide range of scientific research applications, including:
Cancer research: Used to study the role of VEGFR-3 in tumor metastasis and lymphangiogenesis.
Drug development: Investigated as a potential therapeutic agent for cancers and other diseases involving abnormal lymphangiogenesis.
Biological studies: Used to explore the signaling pathways and molecular mechanisms involving VEGFR-3
Mechanism of Action
Vegfr-IN-3 exerts its effects by inhibiting the activity of VEGFR-3. This inhibition blocks the signaling pathways involved in lymphangiogenesis and tumor metastasis. The molecular targets include the tyrosine kinase domain of VEGFR-3, which is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Bevacizumab: An antibody that targets VEGF-A and inhibits angiogenesis.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including VEGFR-2 and VEGFR-3.
Sunitinib: Another multi-kinase inhibitor targeting VEGFRs and other receptors.
Uniqueness
Vegfr-IN-3 is unique in its specificity for VEGFR-3, making it particularly useful for studying lymphangiogenesis and related pathological conditions. Unlike other inhibitors that target multiple receptors, this compound provides a more focused approach .
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3 |
InChI Key |
OOUJTRJSBXNCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.